molecular formula C10H12FN3S B11735167 N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11735167
M. Wt: 225.29 g/mol
InChI Key: AAWGOTIQPMKQSW-UHFFFAOYSA-N
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Description

N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a fluorinated thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Fluorinated Thiophene Intermediate: The starting material, 5-fluorothiophene, is subjected to a series of reactions to introduce the methyl group at the 2-position.

    Coupling with Pyrazole Derivative: The fluorinated thiophene intermediate is then coupled with a pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazole or thiophene derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the fluorine atom.

Mechanism of Action

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorinated thiophene moiety enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-fluorothiophen-2-yl)methyl]cyclopropanamine
  • (5-Fluorothiophen-2-yl)methanol

Uniqueness

N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is unique due to its combination of a fluorinated thiophene moiety with a pyrazole ring. This structural feature imparts distinct electronic properties and enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H12FN3S

Molecular Weight

225.29 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C10H12FN3S/c1-7-5-10(14(2)13-7)12-6-8-3-4-9(11)15-8/h3-5,12H,6H2,1-2H3

InChI Key

AAWGOTIQPMKQSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC=C(S2)F)C

Origin of Product

United States

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